molecular formula C9H18ClNO2 B6610167 rac-methyl (2R,3S)-3-ethylpiperidine-2-carboxylate hydrochloride, cis CAS No. 174681-82-4

rac-methyl (2R,3S)-3-ethylpiperidine-2-carboxylate hydrochloride, cis

Cat. No. B6610167
CAS RN: 174681-82-4
M. Wt: 207.70 g/mol
InChI Key: CHMQXFUTFDLVER-WLYNEOFISA-N
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Description

Rac-methyl (2R,3S)-3-ethylpiperidine-2-carboxylate hydrochloride, cis (also known as rac-MeEPCH) is an organic compound used as a chiral ligand in asymmetric synthesis. It is a piperidine derivative with a molecular formula of C9H18ClNO2. Rac-MeEPCH has been used in a variety of laboratory experiments, with applications ranging from pharmaceuticals to materials science.

Scientific Research Applications

Rac-MeEPCH has a variety of applications in scientific research due to its chiral properties. It has been used as a chiral ligand in asymmetric synthesis, a catalyst in the synthesis of organic compounds, and a reagent in the synthesis of pharmaceuticals. It has also been used in the synthesis of polymers, as a ligand in the production of nanomaterials, and in the synthesis of metal-organic frameworks.

Mechanism of Action

Rac-MeEPCH acts as a chiral ligand in asymmetric synthesis, allowing for the formation of optically active products. It binds to a metal, such as palladium or rhodium, and acts as a catalyst in the reaction. The metal-ligand complex then acts as a template for the reaction, allowing for the formation of the desired product.
Biochemical and Physiological Effects
Rac-MeEPCH is not known to have any direct biochemical or physiological effects. It is not toxic and has no known side effects.

Advantages and Limitations for Lab Experiments

Rac-MeEPCH has several advantages for lab experiments. It is a simple and cost-effective method for the synthesis of optically active compounds. It is also non-toxic and has no known side effects. However, it is not as efficient as other chiral ligands and is not suitable for large-scale production.

Future Directions

Future research on rac-MeEPCH could focus on improving its efficiency as a chiral ligand, as well as exploring its potential applications in other areas of scientific research. It could also be used to synthesize more complex molecules, such as polymers or nanomaterials. Additionally, further research could be conducted on its potential toxicity and safety in lab experiments.

Synthesis Methods

Rac-MeEPCH is synthesized from 2-methyl-3-ethylpiperidine, which is reacted with ethyl chloroformate in the presence of a base. The reaction is then quenched with hydrochloric acid to form the rac-MeEPCH. This method is simple and cost-effective, and the product can be purified by recrystallization.

properties

IUPAC Name

methyl (2S,3R)-3-ethylpiperidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-3-7-5-4-6-10-8(7)9(11)12-2;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMQXFUTFDLVER-WLYNEOFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCNC1C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CCCN[C@@H]1C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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